3-(Difluoromethyl)-2-methyl-1H-indole
Description
Significance of Indole (B1671886) Scaffolds in Heterocyclic Chemistry and Their Academic Relevance
The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone of heterocyclic chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its profound biological and chemical significance. From the essential amino acid tryptophan to complex alkaloids and modern synthetic drugs, the indole nucleus is a recurring motif. This widespread presence has fueled extensive academic research into its synthesis, functionalization, and application. The unique electronic properties of the indole ring system, characterized by its π-electron richness, make it a versatile building block in organic synthesis, amenable to a variety of chemical transformations.
Role of Fluorinated Organic Compounds in Advanced Chemical Synthesis and Design
The introduction of fluorine into organic molecules has become a transformative strategy in medicinal chemistry and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter the characteristics of a parent compound. Fluorination can enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of nearby functional groups. The difluoromethyl group (CHF2), in particular, is of growing interest as it can act as a lipophilic hydrogen bond donor, potentially serving as a bioisostere for hydroxyl, thiol, or amine groups. This has led to its incorporation into numerous biologically active compounds to fine-tune their properties.
Academic Rationale for Investigating the Specific Structure of 3-(Difluoromethyl)-2-methyl-1H-indole
The academic rationale for investigating the specific structure of this compound lies at the intersection of the well-established importance of the indole scaffold and the unique properties imparted by the difluoromethyl group. The substitution pattern—a methyl group at the 2-position and a difluoromethyl group at the 3-position—is of particular interest. The 3-position of the indole ring is typically the most reactive site for electrophilic substitution, making the introduction of functional groups at this position a common synthetic strategy.
The presence of a methyl group at the 2-position can influence the electronic and steric environment of the indole ring, potentially affecting its reactivity and biological interactions. The difluoromethyl group at the 3-position is expected to significantly impact the molecule's lipophilicity, metabolic stability, and hydrogen bonding capabilities.
Despite this clear academic rationale, a thorough search of scientific literature reveals a notable lack of specific research focused on this compound. In contrast, its isomer, 2-(Difluoromethyl)-3-methyl-1H-indole , has a registered CAS number (1379263-70-3), indicating its synthesis and characterization have been documented. This suggests that this compound may be a novel or synthetically challenging target.
Research Findings on Related Compounds
The synthesis of fluorinated oxindoles, which are structurally related to indoles, has also been an active area of research. These studies often involve the use of electrophilic fluorinating agents to introduce fluorine at the 3-position of the oxindole (B195798) ring. nih.govrsc.org
The following table summarizes the key properties of some related indole and fluorinated compounds to provide a comparative context:
| Compound Name | CAS Number | Molecular Formula | Key Characteristics |
| 2-Methyl-1H-indole | 95-20-5 | C9H9N | A common indole derivative used in the synthesis of various biologically active molecules. nist.govwikipedia.org |
| 2-(Difluoromethyl)-3-methyl-1H-indole | 1379263-70-3 | C10H9F2N | An isomer of the target compound, indicating the feasibility of synthesizing difluoromethylated methylindoles. bldpharm.com |
| N-Difluoromethyl-2-methylindole | Not Available | C10H9F2N | A constitutional isomer where the difluoromethyl group is on the nitrogen atom. researchgate.net |
This table is generated based on available data for related compounds and is for illustrative purposes only. Specific properties for this compound are not available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9F2N |
|---|---|
Molecular Weight |
181.18 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-methyl-1H-indole |
InChI |
InChI=1S/C10H9F2N/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5,10,13H,1H3 |
InChI Key |
KEYSBSIOYYDMFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Difluoromethyl 2 Methyl 1h Indole and Its Precursors
Strategies for the Construction of the 2-Methyl-1H-indole Core
The formation of the indole (B1671886) nucleus is a foundational aspect of organic synthesis, with numerous methods developed over more than a century. For the specific synthesis of a 2-methyl-1H-indole, both classical and modern techniques can be employed.
Adaptation of Classical Indole Synthesis Protocols (e.g., Fischer Indole Synthesis)
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing substituted indoles. thermofisher.combyjus.com The reaction involves heating the arylhydrazone of an aldehyde or ketone in the presence of a Brønsted or Lewis acid catalyst. byjus.comtestbook.comwikipedia.org To specifically form the 2-methyl-1H-indole core, acetone (B3395972) is used as the ketone reactant, which condenses with a phenylhydrazine (B124118) to form the necessary phenylhydrazone intermediate. ijarsct.co.in
The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer under acidic conditions. byjus.com This is followed by an irreversible mdpi.commdpi.com-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond. byjus.com Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. byjus.com The reaction can often be carried out as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.combyjus.com
Table 1: Key Components in Fischer Indole Synthesis for 2-Methyl-1H-indole
| Component | Example | Role in Reaction |
|---|---|---|
| Arylhydrazine | Phenylhydrazine | Provides the benzene (B151609) ring and N1 atom of the indole. |
| Carbonyl Compound | Acetone | Provides the C2 and C3 atoms and the C2-methyl group. |
| Acid Catalyst | Zinc chloride (ZnCl₂), Polyphosphoric acid (PPA), p-Toluenesulfonic acid | Facilitates the isomerization and cyclization steps. testbook.comwikipedia.org |
Modern Transition Metal-Catalyzed Cyclization Reactions for Indole Formation
Modern synthetic chemistry has introduced a variety of transition metal-catalyzed reactions for indole formation, offering milder conditions and broader functional group tolerance compared to classical methods. mdpi.com These methods often involve palladium, rhodium, gold, or cobalt catalysts to facilitate intramolecular C-N or C-C bond formation. mdpi.comnih.gov
One prominent strategy is the palladium-catalyzed cyclization of 2-alkynylanilines. mdpi.comresearchgate.net This approach provides easy access to diverse 2-substituted indoles. mdpi.com Another advanced method is the rhodium-catalyzed oxidative C-H/N-H dehydrogenative [3+2] annulation between anilines and a 2-carbon synthon, which proceeds through a cascade of C(sp²)-H allylation followed by intramolecular cyclization to form the 2-methylindole (B41428) scaffold. nih.govacs.org
Table 2: Comparison of Transition Metal-Catalyzed Indole Syntheses
| Catalyst System | Starting Materials | General Approach |
|---|---|---|
| Palladium (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂) | 2-Alkynylanilines | Intramolecular cyclization. mdpi.com |
| Rhodium | Anilines and N-allylbenzimidazole | Dehydrogenative [3+2] annulation involving C-N bond cleavage. nih.govacs.org |
| Gold/Ruthenium | Aryldiazonium salts and alkynes | Dual catalysis under visible light. mdpi.com |
| Cobalt | ortho-Alkenylanilines | Intramolecular cross-dehydrogenative coupling. mdpi.com |
Electrochemical and Dehydrogenative Cyclization Approaches to Indoles
In line with the principles of green chemistry, electrochemical methods for indole synthesis have gained prominence. acs.org These techniques often avoid the need for external chemical oxidants and transition-metal catalysts. organic-chemistry.org A notable example is the electrocatalytic dehydrogenative cyclization of 2-vinylanilides. acs.orgorganic-chemistry.org In this process, an organic redox catalyst facilitates the oxidation of the starting material to generate a nitrogen-centered radical, which then undergoes intramolecular cyclization to form the indole ring. organic-chemistry.org These reactions are typically conducted under mild conditions and offer a sustainable route to functionalized indoles. acs.orgorganic-chemistry.org Intramolecular electrochemical C-H amination is another sustainable methodology for constructing N-heterocycles like indoles. researchgate.net
Methodologies for Introducing the Difluoromethyl Group at the C3 Position
The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. rsc.org Its introduction onto a pre-formed 2-methyl-1H-indole core is typically achieved through direct C-H functionalization, with radical-based methods being particularly effective.
Direct C-H Difluoromethylation Strategies for Heteroarenes
Direct C-H difluoromethylation is a highly efficient strategy that avoids the need for pre-functionalization of the indole substrate. nih.gov This approach directly substitutes a hydrogen atom on the indole ring—preferentially at the electron-rich C3 position—with a CF₂H group. The reaction is often accomplished using radical chemistry, where a difluoromethyl radical (•CF₂H) is generated in situ and attacks the heteroarene. nih.gov
Radical Difluoromethylation Approaches
Radical difluoromethylation is a powerful tool for the late-stage functionalization of complex molecules. nih.gov The process is typically initiated by generating the •CF₂H radical from a suitable precursor reagent. mdpi.comnih.gov
Visible-light photoredox catalysis has emerged as a leading method for generating these radicals under mild conditions. mdpi.comrsc.org In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes excited. This excited-state catalyst can then interact with a difluoromethylating agent to generate the •CF₂H radical via a single-electron transfer (SET) process. mdpi.comresearchgate.net The generated radical then adds to the C3 position of the 2-methyl-1H-indole. Subsequent oxidation and deprotonation yield the final 3-(difluoromethyl)-2-methyl-1H-indole product. mdpi.com
Electrochemical methods have also been developed for the difluoromethylation of indoles. An electrochemical approach using sodium difluoromethanesulfinate (HCF₂SO₂Na) as the fluorinating agent can achieve C-2 difluoromethylation under catalyst- and oxidant-free conditions, proceeding through a radical pathway. rsc.org While this specific protocol targets the C2 position, radical methodologies are generally adaptable to target the C3 position in appropriately substituted indoles.
Table 3: Reagents and Methods for Radical Difluoromethylation
| Reagent | Radical Generation Method | Key Features |
|---|---|---|
| Sodium difluoromethanesulfinate (HCF₂SO₂Na) | Organic photoredox catalysis (visible light), nih.gov Electrochemical oxidation rsc.org | Commercially available and inexpensive. nih.gov Reaction proceeds under mild conditions. |
| Difluoromethyl heteroaryl-sulfones | Visible light photoredox catalysis mdpi.comresearchgate.net | Efficient reagents that can be reduced to form •CF₂H radicals. mdpi.comresearchgate.net |
| Difluoromethyl tetrazole sulfone | Photoinduced catalyst-free via Electron Donor-Acceptor (EDA) complex rsc.org | Forms an EDA complex with the indole, enabling catalyst-free reaction under visible light. rsc.org |
| Zinc fluoromethyl sulfinate | Radical initiation | Enables C-H functionalization of diverse heterocycles. nih.gov |
Visible-Light-Driven Photocatalytic Difluoromethylation
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of C-CF2H bonds under mild conditions. These reactions typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then undergoes addition to the electron-rich indole nucleus.
Photoinduced catalyst-free methods have also been developed, relying on the formation of an electron donor-acceptor (EDA) complex between the indole derivative and a difluoromethyl source, such as difluoromethyl tetrazole sulfone. rsc.org This EDA complex is crucial for the reaction's success, enabling difluoromethylation-cyclization cascades upon irradiation with visible light. rsc.orgresearchgate.net Mechanistic studies confirm the involvement of a difluoromethyl radical and a single-electron transfer process. rsc.orgresearchgate.net Organic photocatalysts like Rose Bengal have been employed for the direct C-H difluoromethylation of heterocycles using sodium difluoromethanesulfinate (CF2HSO2Na) as the difluoromethyl source and oxygen from the air as a green oxidant. researchgate.net
Continuous-flow systems combined with photochemistry have proven effective for difluoromethylation/cyclization reactions, in some cases providing significantly higher yields compared to batch processes. acs.orgnih.gov This approach utilizes an inexpensive organic photoredox catalyst to construct difluoromethylated indole derivatives. acs.orgnih.gov
Table 1: Examples of Visible-Light-Driven Difluoromethylation of Indole Derivatives
| Photocatalyst/System | CF2H Source | Key Features |
|---|---|---|
| Organic Photoredox Catalyst | Varies | Can be used in continuous-flow systems for improved yields. acs.orgnih.gov |
| Catalyst-Free (EDA Complex) | Difluoromethyl tetrazole sulfone | Relies on the formation of an electron donor-acceptor complex with the indole. rsc.orgresearchgate.net |
| Rose Bengal | Sodium difluoromethanesulfinate | Uses oxygen from the air as the oxidant. researchgate.net |
| Aryl Disulfide Mediation | Trifluoromethyl compounds | Involves C-F bond activation of trifluoromethyl groups to generate gem-difluoroalkylindoles. researchgate.net |
Electrophilic and Nucleophilic Difluoromethylation Reagents and Their Application
The introduction of the difluoromethyl group can be achieved using either electrophilic or nucleophilic reagents, depending on the nature of the indole substrate and the desired reaction pathway.
Electrophilic Reagents: These reagents deliver a "CF2H+" equivalent to a nucleophilic substrate. S-(Difluoromethyl)diarylsulfonium salts, such as S-(difluoromethyl)diarylsulfonium tetrafluoroborate, have been developed as effective electrophilic difluoromethylating agents. nih.govresearchgate.net They are capable of transferring the difluoromethyl group to various nucleophiles. nih.gov While highly effective for certain substrates, their reactivity with carbon nucleophiles like indoles can be limited. nih.govresearchgate.net The development of electrophilic reagents is a key area in fluoroalkylation chemistry, with other examples including hypervalent iodine compounds and sulfoximine (B86345) salts for related trifluoromethylations. nih.gov
Nucleophilic Reagents: These reagents deliver a "CF2H-" equivalent and react with electrophilic sites. While the search results focus more on radical and electrophilic methods for indole functionalization, general nucleophilic difluoromethylation often employs reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H). This reagent can participate in copper-mediated cross-coupling reactions with aryl iodides, suggesting its potential application for appropriately pre-functionalized indole precursors. nih.gov Another approach involves using reagents like Freon-22 (CHClF2) under basic conditions to generate difluorocarbene, which can then react with the indole nitrogen. researchgate.netuniv.kiev.ua
Table 2: Comparison of Difluoromethylation Reagent Types for Indole Synthesis
| Reagent Type | Example Reagent | General Application |
|---|---|---|
| Electrophilic | S-(Difluoromethyl)diarylsulfonium salts | Transfers a "CF2H+" equivalent to nucleophilic sites. nih.govresearchgate.net |
| Nucleophilic | (Difluoromethyl)trimethylsilane (TMSCF2H) | Transfers a "CF2H-" equivalent, often used in metal-catalyzed cross-coupling. nih.gov |
| Radical Source | Sodium difluoromethanesulfinate (HCF2SO2Na) | Generates a •CF2H radical, widely used in photocatalytic and metal-catalyzed reactions. researchgate.netrsc.org |
| Carbene Source | Chlorodifluoromethane (Freon-22) | Generates difluorocarbene (:CF2) for N-difluoromethylation. researchgate.netuniv.kiev.ua |
Copper-Mediated and Other Metal-Catalyzed Difluoromethylation Processes
Metal catalysis, particularly with copper, provides a versatile platform for the difluoromethylation of indoles. These methods often proceed through radical pathways and can offer high regioselectivity.
A prominent method involves the copper(II)-catalyzed C-2 difluoromethylation of indole derivatives using sodium difluoromethylsulfinate (HCF2SO2Na) as the CF2H source and an oxidant. rsc.org This approach demonstrates excellent C-2 selectivity, overriding the intrinsic preference for C-3 functionalization in indoles. rsc.org The reaction tolerates a wide range of functional groups and is applicable to the late-stage functionalization of complex molecules. rsc.org Copper catalysis has also been employed in the synthesis of indol-3-yl α-(difluoromethyl)-α-(trifluoromethyl)carbinols, which proceeds through a Friedel-Crafts-type mechanism. nih.gov
Furthermore, copper-catalyzed radical cascade cyclization processes have been developed using ethyl iododifluoroacetate (ICF2CO2Et) as the difluoromethyl source to synthesize complex difluoromethylated indoloazepinone derivatives. rsc.org The versatility of copper is also seen in its ability to mediate the difluoromethylation of aryl and vinyl iodides using TMSCF2H, a transformation that proceeds in high yield despite the perceived instability of a CuCF2H intermediate. nih.gov
Table 3: Selected Copper-Catalyzed Difluoromethylation Reactions of Indoles
| Copper Catalyst | CF2H Source | Key Feature / Product Type |
|---|---|---|
| Cu(II) Complex | HCF2SO2Na | Highly regioselective C-2 difluoromethylation of the indole ring. rsc.org |
| Copper Catalyst | ICF2CO2Et | Radical cascade cyclization to form mono- and bis-difluoromethylated indoloazepinones. rsc.org |
| Copper Catalyst | CF3CF2CO2H | Friedel-Crafts-type reaction to form indol-3-yl carbinols. nih.gov |
Approaches for Regioselective Functionalization at C3 and C2 Positions
Achieving regioselectivity in the functionalization of the indole ring is paramount for the synthesis of a specific isomer like this compound. The electronic nature of the indole nucleus inherently favors electrophilic attack at the C3 position. However, various strategies can be employed to direct functionalization to either the C2 or C3 position.
Convergent Synthesis Strategies for Assembling the Indole Core with Difluoromethyl and Methyl Groups
Convergent synthesis involves the assembly of the final molecule from pre-functionalized fragments. In the context of this compound, this would entail classic indole syntheses (e.g., Fischer, Bischler, Larock) using precursors that already contain the required methyl and difluoromethyl groups. For instance, a Fischer indole synthesis could hypothetically be performed using a phenylhydrazine and a ketone of the structure CH3-CO-CH(CF2H)-R. While specific examples for the direct synthesis of this compound via this route are not detailed in the provided sources, the strategy remains a viable, albeit potentially challenging, approach that depends on the accessibility of the appropriately fluorinated precursors.
Investigations into Site Selectivity in Difluoromethylation of Indole Derivatives
The site selectivity of difluoromethylation on the indole ring is a critical aspect that is heavily influenced by the reaction mechanism and conditions.
Inherent C3 Selectivity: The indole ring is an electron-rich heterocycle, with the highest occupied molecular orbital (HOMO) having the largest coefficient at the C3 position. Consequently, electrophilic and many radical additions preferentially occur at this site. Visible-light-induced difluoromethylation using an organic photoredox catalyst like Rose Bengal with CF2HSO2Na shows a strong preference for C3 functionalization in unsubstituted indole. researchgate.net
Directed C2 Selectivity: Achieving C2 selectivity requires overcoming the intrinsic C3 reactivity. The copper(II)-catalyzed method using HCF2SO2Na is a prime example of a reaction that provides excellent C-2 selectivity. rsc.org This switch in regioselectivity is attributed to a mechanism likely involving a copper-coordinated intermediate that directs the difluoromethyl radical addition to the C2 position. The presence of directing groups on the indole nitrogen can also influence the site of functionalization.
The choice of catalyst, solvent, and the nature of the difluoromethylating agent are all critical factors that chemists can manipulate to control the site of functionalization and selectively synthesize either C2- or C3-difluoromethylated indole isomers. researchgate.netrsc.org
Chemical Reactivity and Derivatization Studies of 3 Difluoromethyl 2 Methyl 1h Indole
Reactivity at the Indole (B1671886) Nitrogen (N1)
The nitrogen atom of the indole ring is a key site for functionalization, influencing the electronic properties and metabolic stability of the molecule.
N-Alkylation and N-Functionalization Strategies
The N-H proton of the indole nucleus is acidic and can be readily deprotonated by a suitable base to generate the corresponding indolide anion. This anion serves as a potent nucleophile for reactions with various electrophiles, enabling a wide range of N-alkylation and N-functionalization reactions. Common bases employed for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K2CO3).
A variety of alkylating agents can be introduced at the N1 position, including simple alkyl halides, benzyl (B1604629) halides, and more complex side chains. For instance, the reaction of an indole with an alkyl halide in the presence of a base like NaH in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a standard procedure for N-alkylation.
Furthermore, N-functionalization is not limited to the introduction of alkyl groups. The indole nitrogen can be acylated, sulfonylated, or made to react with other electrophilic reagents to introduce diverse functionalities that can modulate the biological activity of the parent molecule.
Table 1: Representative N-Alkylation and N-Functionalization Reactions of Indoles
| Reagent | Base/Catalyst | Solvent | Product |
| Methyl iodide | NaH | DMF | 1-Methyl-3-(difluoromethyl)-2-methyl-1H-indole |
| Benzyl bromide | K2CO3 | Acetonitrile | 1-Benzyl-3-(difluoromethyl)-2-methyl-1H-indole |
| Acetyl chloride | Pyridine | Dichloromethane | 1-Acetyl-3-(difluoromethyl)-2-methyl-1H-indole |
| Tosyl chloride | NaH | THF | 1-Tosyl-3-(difluoromethyl)-2-methyl-1H-indole |
Comparative Studies of N- versus C-Difluoromethylation in Indole Systems
The regioselectivity of electrophilic substitution on the indole ring is a well-studied area. While the C3 position is generally the most nucleophilic and prone to attack by many electrophiles, the N1 position can also be reactive, particularly after deprotonation. In the context of difluoromethylation, the choice of reagent and reaction conditions can influence whether the reaction occurs at the nitrogen or a carbon atom.
Direct C-H difluoromethylation of heterocycles, often proceeding through a radical mechanism, has been developed. nih.govrsc.org These methods typically favor the electron-rich positions of the heterocyclic ring. For an indole, this would be the C3 and C2 positions. In contrast, N-difluoromethylation is generally achieved by reacting the indole with a source of difluorocarbene or an electrophilic difluoromethylating agent under basic conditions. researchgate.net
A direct comparative study on the N- versus C-difluoromethylation of 2-methyl-1H-indole is not extensively documented in the literature. However, it can be inferred that under basic conditions that favor the formation of the indolide anion, N-difluoromethylation would be the predominant pathway. Conversely, under conditions that promote the generation of a difluoromethyl radical or a highly electrophilic difluoromethyl species, C-difluoromethylation, primarily at the C3 position, would be expected. The presence of the methyl group at C2 and the difluoromethyl group at C3 in the target molecule would further influence the regioselectivity of any subsequent C-H functionalization due to steric and electronic effects.
Transformations Involving the C3 Difluoromethyl Group
The difluoromethyl group at the C3 position offers unique opportunities for further molecular modifications.
Exploitation of the C-H Bond Acidity of the Difluoromethyl Moiety
The C-H bond in a difluoromethyl group is significantly more acidic than that in a methyl or methylene (B1212753) group due to the strong electron-withdrawing effect of the two fluorine atoms. nuph.edu.ua This increased acidity makes deprotonation of the difluoromethyl group feasible with a sufficiently strong base, generating a difluoromethyl anion. This anion can then react with various electrophiles, allowing for the elongation or modification of the difluoromethyl side chain.
The pKa of the C-H bond in difluoromethylarenes is estimated to be in the range of 25-30 in DMSO, making it accessible to strong bases such as lithium diisopropylamide (LDA) or sodium hydride. Once formed, the carbanion can participate in reactions such as alkylation, aldol (B89426) condensation, or acylation, providing a pathway to more complex fluorinated indole derivatives.
Table 2: Acidity of Various C-H Bonds
| Compound | pKa (in DMSO) |
| Toluene | ~43 |
| Diphenylmethane | ~32 |
| Fluorene | ~22.6 |
| Difluoromethylbenzene (estimated) | ~25-30 |
Conversion of the Difluoromethyl Group to Other Fluorinated Fragments
The conversion of a difluoromethyl group into other fluorinated moieties is a challenging but potentially valuable transformation. While the direct conversion of a CHF2 group is not as commonly reported as for the CF3 group, plausible synthetic routes can be envisioned based on established methodologies.
For instance, oxidation of the C-H bond in the difluoromethyl group could potentially lead to a difluoroacyl indole, which could then serve as a precursor for other transformations. Alternatively, under certain conditions, it might be possible to achieve further fluorination to a trifluoromethyl group, although this would require harsh conditions and a potent fluorinating agent.
Another potential transformation involves the elimination of HF from a precursor to form a difluoroalkene, which could then undergo further reactions. However, the stability of the indole ring under the conditions required for such transformations would need to be carefully considered.
Advanced Spectroscopic and Structural Elucidation Methodologies in Research on 3 Difluoromethyl 2 Methyl 1h Indole
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the conformational analysis of molecules. These methods probe the vibrational energy levels of a molecule, which are unique and act as a molecular fingerprint.
In a hypothetical analysis of 3-(Difluoromethyl)-2-methyl-1H-indole, IR and Raman spectroscopy would be expected to reveal characteristic vibrational modes. For instance, the N-H stretching vibration of the indole (B1671886) ring typically appears in the region of 3400-3500 cm⁻¹ in the IR spectrum. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be found just below 3000 cm⁻¹. The C-F stretching vibrations of the difluoromethyl group would be expected to produce strong absorptions in the fingerprint region of the IR spectrum, typically between 1100 and 1000 cm⁻¹.
Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations would give rise to distinct bands in the Raman spectrum. The symmetry of the molecule influences the intensity of Raman signals, with more symmetric vibrations generally producing stronger signals.
A detailed analysis would involve the assignment of each observed band to a specific vibrational mode, often aided by computational methods such as Density Functional Theory (DFT). However, without experimental spectra, a data table of vibrational frequencies and their assignments for this compound cannot be constructed.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions in the solid state.
For this compound, a successful X-ray crystallographic analysis would yield a detailed structural model. This would confirm the planarity of the indole ring system and provide the precise geometry of the difluoromethyl and methyl substituents. Key parameters that would be determined include the crystal system, space group, and unit cell dimensions.
The resulting structural data would be crucial for understanding the molecule's conformation in the solid state and how it packs in a crystal lattice. This information is invaluable for structure-activity relationship studies and for understanding the physical properties of the compound. As no published crystal structure for this compound has been found, a data table summarizing its crystallographic parameters cannot be provided.
Theoretical and Computational Chemistry Investigations of 3 Difluoromethyl 2 Methyl 1h Indole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels, which collectively dictate the molecule's structure and chemical reactivity.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. DFT studies on indole (B1671886) derivatives have been widely performed to calculate optimized geometries, vibrational frequencies, and other molecular properties. nih.gov For 3-(Difluoromethyl)-2-methyl-1H-indole, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d), would be employed to predict its three-dimensional structure. researchgate.net
These calculations provide precise bond lengths, bond angles, and dihedral angles. The electron-withdrawing nature of the difluoromethyl group at the C3 position and the electron-donating nature of the methyl group at the C2 position are expected to induce specific changes in the geometry of the indole ring compared to the parent molecule.
Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on DFT studies of similar indole derivatives. Actual calculated values may vary based on the level of theory.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C2-C3 | ~1.38 Å |
| Bond Length | C3-CF2H | ~1.50 Å |
| Bond Length | N1-H | ~1.01 Å |
| Bond Angle | C2-C3-C(ipso) | ~107° |
| Bond Angle | N1-C2-C3 | ~109° |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic character, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. youtube.comlibretexts.org
For an indole derivative, the HOMO is typically localized over the π-system of the indole ring, particularly the pyrrole (B145914) moiety, making it nucleophilic. researchgate.net The LUMO is generally distributed over the entire aromatic system. The substituents at the C2 and C3 positions significantly influence the energies of these orbitals. The electron-donating methyl group will raise the HOMO energy, enhancing nucleophilicity, while the electron-withdrawing difluoromethyl group will lower the LUMO energy, increasing electrophilicity. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.
Table 2: Conceptual Frontier Orbital Energies for Substituted Indoles Note: Values are conceptual and illustrate expected trends.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-methyl-1H-indole | -5.1 | -0.2 | 4.9 |
| 3-(Difluoromethyl)-1H-indole | -5.4 | -0.5 | 4.9 |
| This compound | -5.2 | -0.4 | 4.8 |
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. libretexts.org It is plotted on the molecule's electron density surface, using a color spectrum to indicate different electrostatic potential values. libretexts.org Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. deeporigin.com
For this compound, the MEP map would show a significant region of negative electrostatic potential around the nitrogen atom of the indole ring and the highly electronegative fluorine atoms of the difluoromethyl group. A region of positive potential would be expected around the N-H proton. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for identifying sites of reactivity. wolfram.com
Computational Studies on Reaction Mechanisms and Energetics
Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamic processes of chemical reactions. By mapping out reaction pathways, identifying transition states, and calculating energy profiles, researchers can gain a detailed understanding of reaction mechanisms.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Characterizing the geometry and energy of the TS is key to understanding the reaction's kinetics. Computational methods can locate TS structures on the potential energy surface, which are verified by frequency calculations (a true TS has exactly one imaginary frequency). pku.edu.cn
For reactions involving this compound, such as electrophilic substitution or N-alkylation, DFT calculations can elucidate the step-by-step mechanism. nih.gov For instance, in a [3+2] cycloaddition reaction, a common process for such heterocyclic systems, computations can determine whether the mechanism is concerted (one step) or stepwise (involving an intermediate) and can predict the regioselectivity of the reaction. mdpi.com
By calculating the relative energies of reactants, intermediates, transition states, and products, a reaction energy profile diagram can be constructed. This profile provides a quantitative description of the thermodynamics (reaction energy) and kinetics (activation energy) of a synthetic route. growingscience.com
For a proposed synthesis of this compound, computational analysis can compare the energy profiles of different pathways to identify the most kinetically and thermodynamically favorable route. For example, it could compare a direct C3-difluoromethylation of 2-methyl-1H-indole against a multi-step sequence involving cyclization. This predictive capability is crucial for optimizing reaction conditions and improving yields. nih.gov
Table 3: Hypothetical Energy Profile for a Synthetic Step (Example: Electrophilic attack on 2-methyl-1H-indole)
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 2-methyl-1H-indole + Electrophile | 0.0 |
| Transition State (TS1) | Formation of sigma-complex | +15.5 |
| Intermediate | Sigma-complex | +5.2 |
| Transition State (TS2) | Proton loss | +8.0 |
| Products | 3-substituted-2-methyl-1H-indole + H+ | -10.3 |
Application of Molecular Electron Density Theory (MEDT) in Understanding Chemical Reactivity
Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing the chemical reactivity of organic molecules. This theory posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. encyclopedia.pub The reactivity of this compound can be rationalized by examining the electron density distribution across the molecule and how it influences its interactions with other chemical entities.
The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. The nitrogen atom in the pyrrole ring possesses a lone pair of electrons that contributes to the aromaticity of the bicyclic system. This delocalization of electron density results in a high nucleophilicity, particularly at the C3 position. However, in the case of this compound, the C3 position is substituted. This directs electrophilic substitution to other positions on the indole ring, with the C2, C4, and C6 positions being potential sites for reaction.
The presence of the difluoromethyl group (-CHF₂) at the C3 position significantly influences the electron density distribution of the indole ring. The fluorine atoms are highly electronegative, leading to a strong electron-withdrawing inductive effect. This effect reduces the electron density in the immediate vicinity of the C3 atom and, to a lesser extent, across the entire indole system. This reduction in electron density deactivates the indole ring towards electrophilic attack compared to unsubstituted indole.
Conversely, the methyl group (-CH₃) at the C2 position has an electron-donating inductive effect. This effect increases the electron density at the C2 position and, to some extent, counteracts the deactivating effect of the difluoromethyl group. The interplay of these opposing electronic effects—the electron-withdrawing nature of the -CHF₂ group and the electron-donating nature of the -CH₃ group—creates a nuanced reactivity profile for this compound.
From an MEDT perspective, a chemical reaction is preceded by the accumulation of electron density in the regions where new bonds are formed. The global electron density transfer (GEDT) at the transition state is a key indicator of the polar character of a reaction. In a hypothetical reaction of this compound with an electrophile, the electron density would flow from the electron-rich indole nucleus to the electrophilic species. The magnitude of this electron density transfer would be modulated by the electronic effects of the substituents.
The conceptual DFT indices for a molecule like this compound would likely show a significant nucleophilic character, albeit tempered by the -CHF₂ group. growingscience.com The local nucleophilicity would be highest at the unsubstituted positions of the benzene (B151609) ring and the nitrogen atom. The electrophilicity index would be correspondingly influenced, indicating its propensity to react with nucleophiles.
Conformational Analysis and Molecular Dynamics Simulations
Conformational Analysis:
Conformational analysis of this compound would involve exploring the potential energy surface of the molecule to identify its stable conformers. The primary focus of such an analysis would be the orientation of the difluoromethyl and methyl groups relative to the indole plane.
Rotation around the C3-C(CHF₂) single bond would be a key dihedral angle to investigate. Due to the steric bulk of the difluoromethyl group and potential interactions with the N-H proton and the C4-H, there are likely to be distinct energy minima corresponding to different staggered conformations. The relative energies of these conformers would determine their population distribution at a given temperature. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be the method of choice for such an analysis. nih.gov These calculations can provide accurate geometries and relative energies of the different conformers.
The following table illustrates a hypothetical set of relative energies for different rotamers of the difluoromethyl group, which could be obtained from a computational conformational scan.
| Dihedral Angle (H-N-C3-C) | Relative Energy (kcal/mol) |
| 0° | 5.2 |
| 60° | 1.5 |
| 120° | 0.0 |
| 180° | 3.8 |
| 240° | 0.2 |
| 300° | 2.1 |
This is a hypothetical data table for illustrative purposes.
Molecular Dynamics Simulations:
Molecular dynamics simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a protein. nih.gov An MD simulation would involve solving Newton's equations of motion for the atoms of the molecule over time, allowing for the exploration of its conformational space and the study of its dynamic properties.
In an MD simulation of this compound in an aqueous solution, one could study the solvation of the molecule and the dynamics of the hydrogen bonding between the N-H group and water molecules. The simulation would also reveal the flexibility of the difluoromethyl and methyl groups and the timescale of their rotational motions.
If this compound were to be studied as a potential ligand for a biological target, MD simulations of the ligand-protein complex would be invaluable. nih.gov Such simulations could assess the stability of the binding pose, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. The dynamic nature of the simulation would provide insights into how the flexibility of both the ligand and the protein contribute to the binding event.
For example, a simulation could track the root-mean-square deviation (RMSD) of the ligand within the binding site over time, providing a measure of its stability. The root-mean-square fluctuation (RMSF) of individual atoms would highlight the more flexible regions of the molecule.
The following table presents a hypothetical summary of results that could be obtained from an MD simulation of this compound bound to a protein.
| Simulation Metric | Value |
| Average Ligand RMSD | 1.2 Å |
| Average Protein RMSD | 2.5 Å |
| Key H-bond (N-H...Acceptor) Occupancy | 85% |
| Binding Free Energy (MM/PBSA) | -8.5 kcal/mol |
This is a hypothetical data table for illustrative purposes.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Key Building Block for the Synthesis of Complex Heterocyclic Architectures
The indole (B1671886) nucleus is a ubiquitous motif in biologically active compounds and natural products, making the development of methods for its elaboration a central goal in organic chemistry. mdpi.comopenmedicinalchemistryjournal.com 3-(Difluoromethyl)-2-methyl-1H-indole serves as a versatile precursor for more complex heterocyclic systems. The reactivity of the indole ring at various positions (N1, C3, and the benzene (B151609) ring) allows for diverse functionalization pathways.
The presence of the C2-methyl group and the C3-difluoromethyl group influences the regioselectivity of electrophilic substitution reactions, which are characteristic of the indole ring. While the C3 position is blocked, reactions can be directed to the N-H position or the benzene portion of the molecule. For instance, N-alkylation or N-arylation can be readily achieved, and electrophilic substitution on the benzene ring (e.g., halogenation, nitration) can lead to a variety of substituted indole derivatives.
Furthermore, the indole core itself can be used in cycloaddition reactions to construct polycyclic indole-fused architectures. bohrium.com Although specific examples starting directly from this compound are not extensively documented in readily available literature, the principles of indole chemistry suggest its utility in domino or cascade reactions to build fused heterocyclic systems. bohrium.com The difluoromethyl group can modulate the electronic properties and steric environment, potentially influencing the outcome and stereoselectivity of these complex transformations.
| Reaction Type | Potential Site of Reaction | Resulting Structure | Significance |
| N-Alkylation/Arylation | N1-position | N-substituted indoles | Introduction of diverse functional groups |
| Electrophilic Aromatic Substitution | C4-C7 positions | Substituted indole core | Tuning of electronic and steric properties |
| Cycloaddition Reactions | Indole π-system | Fused heterocyclic systems | Access to complex molecular scaffolds |
| Metal-catalyzed Cross-Coupling | N-H or halogenated derivatives | C-N, C-C, C-O bond formation | Construction of intricate molecular frameworks |
Chiral Synthesis of Enantiomerically Enriched Derivatives
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The construction of stereogenic centers bearing a difluoromethyl group is a growing area of interest due to the unique properties this group imparts. rsc.org Asymmetric synthesis involving indole derivatives is a well-established field, often utilizing strategies like catalytic asymmetric dearomatization. nih.govrsc.org
For this compound, the creation of a chiral center typically involves reactions that break the aromaticity of the indole ring. For example, catalytic asymmetric dearomatization of the indole nucleus can lead to the formation of chiral indolenines or fused indolines with a stereocenter at the C2 or C3 position. nih.govrsc.org While the C3 position is already substituted, asymmetric reactions targeting the C2 position in the presence of a suitable electrophile could be envisioned.
Another approach involves the functionalization of the N-H position with a chiral auxiliary, which can then direct subsequent stereoselective transformations on the indole ring or its substituents. The development of chiral ligands, such as chiral phosphines, has also enabled asymmetric Friedel-Crafts alkylations of indoles, providing access to enantiomerically enriched products. mdpi.com
Key Strategies for Asymmetric Synthesis:
Catalytic Asymmetric Dearomatization (CADA): Using chiral catalysts (e.g., chiral phosphoric acids) to convert the planar indole into a three-dimensional chiral structure. nih.govrsc.org
Chiral Auxiliary-Directed Synthesis: Attaching a chiral group to the indole nitrogen to control the stereochemical outcome of subsequent reactions.
Asymmetric Catalysis: Employing chiral metal-ligand complexes or organocatalysts to catalyze enantioselective transformations. mdpi.com
Development of Novel Reaction Methodologies Utilizing the Compound's Unique Reactivity Profile
The difluoromethyl group is not merely a passive substituent; its distinct electronic nature and the reactivity of its C-H bond can be harnessed to develop novel synthetic methods. The strong electron-withdrawing character of the two fluorine atoms polarizes the C-H bond, making the hydrogen atom slightly acidic and capable of participating in specific reactions.
Research into difluoromethylation and the reactivity of difluoromethylated arenes has opened up new avenues for synthesis. For instance, radical-mediated reactions can be initiated by abstracting the hydrogen from the CHF2 group, leading to a difluoromethyl radical that can participate in various C-C or C-heteroatom bond-forming reactions.
Furthermore, the electronic influence of the C3-difluoromethyl group alters the nucleophilicity of the indole ring, which can be exploited in designing new reaction sequences. Methodologies for the synthesis of other fluorinated heterocycles, such as fluorooxindoles or trifluoromethylated indoles, often involve multi-step sequences or the use of specialized fluorinating reagents. organic-chemistry.orgnih.govresearchgate.net The unique reactivity of compounds like this compound could provide alternative pathways to such valuable molecules.
| Reaction Class | Reactive Site | Potential Transformation |
| Radical Chemistry | C-H of CHF2 group | Generation of a C-centered radical for addition or coupling reactions. |
| Deprotonation/Metalation | C-H of CHF2 group | Formation of an organometallic species for nucleophilic addition. |
| Electrophilic Addition | Indole π-system | Controlled by the electronic effect of the CHF2 group. |
| Transition-Metal Catalysis | C-H activation | Direct functionalization of the indole core or the CHF2 group. |
Integration into Supramolecular Assemblies and Functional Materials
A significant area of modern chemistry involves designing molecules that can self-assemble into larger, ordered structures with specific functions. The ability of the difluoromethyl (CF2H) group to act as a hydrogen bond donor is a key property that enables the integration of this compound into such supramolecular systems. beilstein-journals.orgnih.gov
The C-H bond in the CF2H group is polarized by the adjacent fluorine atoms, allowing it to form non-covalent interactions (hydrogen bonds) with hydrogen bond acceptors like oxygen or nitrogen atoms. beilstein-journals.org Although weaker than conventional O-H or N-H hydrogen bonds, these CF2H-mediated interactions are significant and directional, playing a crucial role in molecular recognition and the formation of crystal lattices. beilstein-journals.orgnih.gov
This hydrogen bonding capability makes the CF2H group a bioisostere of hydroxyl (OH) and thiol (SH) groups, meaning it can mimic their interactions in biological systems or in the design of functional materials. researchgate.netresearchgate.net By strategically placing this compound within a larger molecular design, its CF2H group can direct the assembly of molecules into predictable one-, two-, or three-dimensional networks. This has potential applications in crystal engineering, liquid crystals, and the development of porous materials.
Properties of CF2H Hydrogen Bonds:
| Parameter | Description | Reference |
| Nature | Weak to moderate hydrogen bond donor. | beilstein-journals.org |
| Strength | Binding energy (ΔE) can range from 1.0 to 5.5 kcal/mol. | beilstein-journals.org |
| Bioisosterism | Can act as a surrogate for OH, SH, or NH groups. | researchgate.netresearchgate.net |
| Application | Influences molecular conformation and intermolecular interactions. | nih.gov |
The combination of the flat, aromatic indole core, which can participate in π-π stacking, and the directional hydrogen bonding of both the N-H and CF2H groups, provides multiple handles for controlling supramolecular assembly.
Exploration of Structure Activity Relationships Sar in Difluoromethylated Indole Scaffolds General Academic Context
Influence of the Difluoromethyl Group on Physicochemical Properties
The introduction of a difluoromethyl group into an organic molecule, particularly onto an indole (B1671886) ring, imparts a unique set of properties that distinguish it from both its non-fluorinated and trifluoromethylated analogs. nih.gov Fluorine's high electronegativity alters molecular characteristics such as electron distribution, polarity, acidity, and lipophilicity. nih.gov The CF2H group, in particular, is noted for its special properties, including a unique hydrogen bonding capability, which allows it to serve as a potential bioisostere for hydroxyl (OH), amine (NH), and thiol (SH) groups. nih.govresearchgate.net
A defining characteristic of the difluoromethyl group is its capacity to function as a hydrogen bond (HB) donor. nih.gov While typical C-H bonds are not considered significant hydrogen bond donors, the presence of two highly electronegative fluorine atoms renders the hydrogen atom in the CF2H group relatively acidic. nih.govnih.gov This increased acidity enables the CF2H moiety to engage in hydrogen bonding interactions with HB acceptors, a feature that has drawn considerable attention in drug design. nih.gov
The CF2H group's ability to act as a hydrogen bond donor is comparable to that of functional groups like thiophenol and aniline (B41778), although it is not as strong as a hydroxyl group. researchgate.netacs.org Studies have shown that ArOCF2H and ArSCF2H have a hydrogen bond acidity (A value of ~0.10) similar to thiophenol (A = 0.12) and aniline (A = 0.07). researchgate.net This property allows the CF2H group to be considered a metabolically stable bioisostere of the OH group, sharing similar inductive properties despite being sterically larger. nih.gov The context of the CF2H group's placement is crucial; when attached directly to an aromatic ring, its HB acidity is notable, whereas its acidity is very low when attached to an alkyl group. nih.gov
| Functional Group | Hydrogen Bond Acidity (A value) | Reference Compound Example |
|---|---|---|
| ArOCF₂H / ArSCF₂H | ~0.10 | Difluoromethyl anisoles/thioanisoles acs.orgresearchgate.net |
| Thiophenol | 0.12 | Thiophenol acs.orgresearchgate.net |
| Aniline | 0.07 | Aniline researchgate.net |
| Methyl (CH₃) | <0.01 | Methylated analogues researchgate.net |
Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The difluoromethyl group is generally considered to be a lipophilicity-enhancing substituent. researchgate.netacs.org For instance, difluoromethylbenzene (log P = 2.4) is more lipophilic than phenol (B47542) (log P = 1.5). researchgate.net However, the precise impact of CF2H substitution on lipophilicity is context-dependent. nih.gov
Impact of the Methyl Group at C2 on Molecular Properties and Reactivity
The substitution pattern on the indole core significantly dictates its chemical reactivity. While electrophilic additions typically occur at the C3 position, the presence of substituents can alter this selectivity. Electron-deficient radicals, for instance, have been shown to react selectively at the C2 position of unsubstituted indoles. nih.gov
The introduction of a methyl group at the C2 position, as in 3-(Difluoromethyl)-2-methyl-1H-indole, has a notable impact on the molecule's properties and reactivity. The methyl group can influence the electronic distribution within the indole ring. chemrxiv.org Furthermore, it imposes steric constraints that can affect reaction pathways. mdpi.com In hydrodenitrogenation (HDN) reactions, for example, a methyl group on the nitrogen heterocycle increases the steric requirements for the molecule to interact with catalyst active sites. mdpi.com This steric hindrance is a primary reason for the lower conversion rates of 2-methyl-indole compared to unsubstituted indole under identical reaction conditions. mdpi.com Conversely, in the context of radical additions, density functional theory (DFT) calculations have shown that the formation of a radical intermediate at the C2 position benefits from benzylic radical stabilization, making this position favorable for such reactions. nih.gov
Effects of Indole Core Substitution Patterns on General Chemical Behavior and Synthetic Utility
The indole ring is a versatile scaffold whose chemical behavior is highly tunable through substitution. researchgate.net The nature and position of substituents on the indole core have a profound influence on its electronic properties, reactivity, and potential for further functionalization. chemrxiv.orgmdpi.comresearchgate.net
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the indole ring system, thereby affecting its susceptibility to electrophilic or nucleophilic attack. researchgate.netuniv.kiev.ua For instance, the presence of an EDG on the indole ring can lower its reactivity towards fluorination. researchgate.net In palladium-catalyzed reactions, substituents on the indole ring also play a critical role; EDGs like methoxy (B1213986) and methyl at the 5-position can lead to efficient reactions, whereas EWGs like fluorine or trifluoromethyl at the 7-position also result in high yields. acs.org
The substitution pattern is also crucial for directing synthetic transformations. The innate nucleophilicity of the C3 position can be overcome or exploited depending on the substituents present. rsc.org For example, C-H functionalization strategies can be employed for peripheral editing of the indole core, tapping into subtle stereoelectronic differences between C-H bonds to achieve site-selective modifications. researchgate.net The choice of substituent on the indole nitrogen can even result in completely different reaction pathways, such as switching between β-fluoride elimination and cyclopropanation. researchgate.net This high degree of tunability makes substituted indoles valuable intermediates in the synthesis of complex molecules and materials. researchgate.net
Strategies for Property Tuning via Selective Fluorination and Methylation
Selective fluorination and methylation are powerful strategies for modulating the properties of indole-based compounds to optimize them for specific applications. Fluorination is a favored tactic in medicinal chemistry to improve pharmacokinetic and pharmacodynamic profiles. nih.gov The strategic placement of fluorine atoms can alter metabolic stability, membrane permeability, and binding affinity. nih.govnih.gov For example, replacing a hydroxyl group with a fluorine atom is a common bioisosteric replacement used to modulate lipophilicity. acs.org The difluoromethyl group, with its unique combination of lipophilicity and hydrogen-bonding ability, serves as a versatile tool for this purpose. nih.govresearchgate.net
Similarly, methylation provides another axis for property tuning. The position of a methyl group on the indole ring can have significant structural and functional consequences. nih.gov Studies on mithramycin analogues, which feature a substituted indole side chain, demonstrated that the position of methylation (at C5, C6, or C7) controlled the molecule's conformation, DNA binding function, cytotoxicity, and selectivity. nih.gov This highlights that even minor chemical modifications like shifting a methyl group can have strong effects on the biological activity of complex molecules. nih.gov By combining selective fluorination, such as the introduction of a difluoromethyl group, with precise methylation patterns, chemists can rationally design indole scaffolds with finely tuned properties for various applications, from materials science to drug discovery. nih.gov
Future Research Directions and Unexplored Avenues for 3 Difluoromethyl 2 Methyl 1h Indole
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
While methods for the synthesis of fluorinated indoles exist, the development of routes specifically tailored for 3-(Difluoromethyl)-2-methyl-1H-indole that are efficient, environmentally benign, and scalable remains a critical objective. Current synthetic strategies often rely on multi-step processes or harsh reagents. Future research should pivot towards modern synthetic paradigms.
Key areas for exploration include:
Electrochemical Synthesis : Electrochemical methods offer a green and efficient alternative for generating reactive intermediates. rsc.org Research into the electrochemical C-H difluoromethylation of 2-methyl-1H-indole at the C3 position, using reagents like sodium difluoromethanesulfinate (HCF2SO2Na), could provide a direct, catalyst- and oxidant-free pathway to the target compound. rsc.org
Photoredox Catalysis : Visible-light-driven photoredox catalysis has emerged as a powerful tool for forging C-C and C-X bonds under mild conditions. Investigating the use of photocatalysts to generate difluoromethyl radicals from stable precursors for reaction with 2-methyl-1H-indole could lead to highly efficient and selective syntheses. mdpi.com
Flow Chemistry : Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), enhance safety, and facilitate scalability. Developing a flow-based synthesis would be a significant step towards the industrial production of this compound and its derivatives.
Bio-catalysis : The use of engineered enzymes for selective fluorination or indole (B1671886) construction represents a frontier in sustainable chemistry. Exploring enzymatic pathways could provide unparalleled selectivity and reduce the environmental impact of the synthesis.
| Methodology | Potential Advantages | Key Research Challenge | Relevant Reagent/Catalyst Class |
|---|---|---|---|
| Electrochemical Synthesis | High efficiency, catalyst-free, oxidant-free, mild conditions | Controlling regioselectivity (C3 vs. other positions) | Sodium difluoromethanesulfinate |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Identifying optimal photocatalyst and radical source combination | Ruthenium or Iridium complexes, S-(difluoromethyl)sulfonium salts |
| Flow Chemistry | Enhanced safety, scalability, precise process control | Optimizing reactor design and reaction kinetics | Packed-bed catalysts, microreactors |
| Green Chemistry Approaches | Reduced waste, use of renewable solvents (e.g., water), lower energy consumption | Overcoming solubility and reactivity challenges in aqueous media | Phase-transfer catalysts, micellar catalysis |
Discovery of Novel Reactivity Patterns and Unprecedented Chemical Transformations
The interplay between the electron-rich indole nucleus, the C2-methyl group, and the electron-withdrawing C3-difluoromethyl group can give rise to unique reactivity. A systematic exploration of the chemical behavior of this compound is needed to unlock its full potential as a synthetic building block.
Future investigations should focus on:
Dearomatization Reactions : Catalytic asymmetric dearomatization (CADA) is a powerful strategy for creating complex, three-dimensional spirocyclic structures from flat aromatic compounds. researchgate.net Subjecting this compound to dearomatization conditions could provide access to novel fluorinated spiroindolenines, a class of compounds with high value in drug discovery. researchgate.netchemrxiv.org
Functionalization of the Difluoromethyl Group : The C-H bond of the difluoromethyl group itself is a potential site for functionalization. Research into late-stage C-H activation could transform the CF2H moiety into other valuable fluorinated groups (e.g., CF2R, CF3), providing a direct route to a diverse library of derivatives.
Reactivity at the N1 Position : The acidity of the indole N-H proton is influenced by the C3-substituent. Quantifying this effect and exploring N-alkylation, N-arylation, and N-sulfonylation reactions is crucial. This is particularly relevant given that N-sulfonylated 3-difluoromethyl indole derivatives have shown potent biological activity. nih.gov
Cycloaddition Reactions : Investigating the participation of the indole 2,3-double bond in cycloaddition reactions could lead to the construction of complex, fused heterocyclic systems containing the difluoromethyl motif.
Advanced Theoretical Modeling for Predictive Chemistry and Property Design
Computational chemistry provides an invaluable tool for understanding and predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating discovery. For this compound, theoretical modeling is an underexplored avenue.
Key areas for computational studies include:
Quantum Chemical Calculations : Using Density Functional Theory (DFT), researchers can calculate and map the molecule's electrostatic potential, determine frontier molecular orbital energies (HOMO/LUMO), and predict the most likely sites for electrophilic and nucleophilic attack. This can rationalize observed reactivity and predict outcomes for new reactions.
Molecular Dynamics (MD) Simulations : MD simulations can be used to study the conformational preferences of the difluoromethyl group and to model how the molecule interacts with biological targets like enzymes or receptors. This is particularly useful for designing derivatives with improved binding affinity. nih.gov
Prediction of Physicochemical Properties : Computational models can accurately predict key drug-like properties such as lipophilicity (logP), aqueous solubility, and pKa. These predictions can help prioritize the synthesis of derivatives with optimal pharmacokinetic profiles. daneshyari.com
| Modeling Technique | Target Properties/Predictions | Potential Impact |
|---|---|---|
| Density Functional Theory (DFT) | Electrostatic potential, HOMO/LUMO energies, bond dissociation energies, reaction transition states | Rationalize reactivity patterns; guide design of new reactions |
| Molecular Dynamics (MD) | Conformational analysis, protein-ligand binding modes and energies | Inform design of derivatives with enhanced biological activity |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular descriptors | Prioritize synthetic targets for specific applications |
| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity profiles | Early-stage filtering of drug candidates to reduce late-stage failures |
Design and Synthesis of Derivatives for Emerging Chemical Applications
The true value of this compound lies in its role as a scaffold for new functional molecules. Building upon its known biological activities and the unique properties of the CF2H group, future work should target derivatives for specific, high-impact applications.
Promising areas for derivative synthesis include:
Medicinal Chemistry : A recent study identified a 3-difluoromethyl indole derivative as a potent and selective 5-HT6 receptor antagonist with cognition-enhancing properties in preclinical models. nih.gov This provides a compelling starting point for designing new libraries of compounds targeting neurodegenerative diseases like Alzheimer's. Further derivatization at the N1, C5, and C6 positions could fine-tune potency, selectivity, and pharmacokinetic properties.
Agrochemicals : The pyrazole (B372694) carboxamide class of fungicides often features a difluoromethyl group. cbijournal.com Synthesizing derivatives of this compound that incorporate carboxamide or other toxophoric fragments could lead to the discovery of novel fungicides or pesticides.
Organic Electronics : Fluorinated organic molecules are of significant interest for materials science, including the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the indole core, modulated by the difluoromethyl group, could be exploited in the design of new materials with enhanced charge-transport properties and stability.
Q & A
What synthetic strategies are effective for introducing the difluoromethyl group at the 3-position of 2-methyl-1H-indole?
Basic Research Focus:
The synthesis of 3-(difluoromethyl)-2-methyl-1H-indole typically involves electrophilic substitution or transition metal-catalyzed functionalization. A common approach employs fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to convert carbonyl or hydroxyl precursors into difluoromethyl groups. For example, intermediates such as 3-hydroxymethyl-2-methyl-1H-indole can be fluorinated under anhydrous conditions, followed by purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) to achieve >90% purity .
Advanced Consideration:
For regioselective difluoromethylation, iodine-catalyzed reactions in acetonitrile at 40°C with 10 mol% I₂ have shown high yields (98%) by minimizing side reactions like over-fluorination or indole ring decomposition. Optimization of solvent polarity and catalyst loading is critical, as demonstrated in analogous indole trifluoroethylation studies .
How can crystallographic data resolve ambiguities in the structural conformation of this compound?
Basic Research Focus:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For this compound, key parameters include bond angles at the difluoromethyl group (C–F ≈ 1.35 Å) and planarity of the indole ring. Data collection at 93 K with SHELXL refinement ensures minimal thermal motion artifacts .
Advanced Consideration:
Weak hydrogen bonding between the indole N–H and adjacent fluorinated moieties can influence crystal packing. For example, non-classical C–H···F interactions may stabilize chain-like structures along the [001] axis, as observed in 2-(4-fluorophenyl)-3-methyl-1H-indole derivatives .
What analytical techniques are essential for characterizing the purity and stability of this compound under varying conditions?
Basic Research Focus:
- NMR Spectroscopy: ¹⁹F NMR is critical for confirming the difluoromethyl group’s integrity (δ ≈ -140 ppm for CF₂). ¹H NMR can detect methyl group splitting (J ≈ 7 Hz) due to fluorine coupling .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weight (e.g., m/z calcd for C₁₀H₉F₂N: 193.0678) .
Advanced Consideration:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For instance, decomposition temperatures >200°C indicate suitability for high-temperature reactions .
How does the difluoromethyl group influence the compound’s electronic properties and reactivity?
Basic Research Focus:
The electron-withdrawing nature of the CF₂H group increases the indole’s electrophilicity at the 3-position, facilitating nucleophilic aromatic substitution. Computational studies (e.g., DFT) reveal a 0.3 eV reduction in HOMO-LUMO gap compared to non-fluorinated analogs .
Advanced Consideration:
Fluorine’s stereoelectronic effects can alter π-stacking interactions in protein binding. For example, in kinase inhibitors, CF₂H enhances hydrophobic contacts while minimizing metabolic oxidation .
What strategies mitigate contradictions in biological activity data across different assays?
Basic Research Focus:
Inconsistent IC₅₀ values may arise from assay-specific variables (e.g., solvent polarity, pH). Standardizing conditions (e.g., DMSO concentration ≤0.1%) and using orthogonal assays (e.g., fluorescence polarization vs. SPR) improve reliability .
Advanced Consideration:
Metabolite profiling (LC-MS/MS) identifies degradation products that interfere with activity. For instance, oxidative defluorination in liver microsomes can generate inactive hydroxymethyl derivatives .
How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial applications?
Basic Research Focus:
Systematic substitution at the 2-methyl or indole nitrogen (e.g., sulfonyl, acyl groups) modulates lipophilicity and bacterial membrane penetration. SAR data from 3-(4,5-diphenylimidazol-2-yl)-1H-indole analogs suggest EC₅₀ improvements with electron-deficient substituents .
Advanced Consideration:
Cryo-EM or X-ray co-crystallography with target enzymes (e.g., bacterial dihydrofolate reductase) reveals binding modes. Fluorine’s role in displacing water molecules in hydrophobic pockets is a key optimization parameter .
What computational tools predict the pharmacokinetic profile of this compound derivatives?
Basic Research Focus:
Tools like SwissADME or pkCSM estimate logP (≈2.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 inhibition risks. Molecular weight (<300 Da) and topological polar surface area (<60 Ų) are optimized for blood-brain barrier penetration .
Advanced Consideration:
Machine learning models trained on fluorinated indole datasets (e.g., ChEMBL) predict metabolic hotspots, guiding deuterium or ¹⁸F labeling for in vivo tracking .
How do solvent and temperature affect the regioselectivity of electrophilic substitutions on this compound?
Basic Research Focus:
Polar aprotic solvents (e.g., DMF, MeCN) favor electrophilic attack at the 5-position due to enhanced solvation of the indole NH. At 80°C, competing Friedel-Crafts alkylation is suppressed, as shown in iodine-catalyzed reactions .
Advanced Consideration:
In situ NMR monitoring at variable temperatures (25–100°C) reveals kinetic vs. thermodynamic control. For example, low temperatures (<40°C) favor 5-substitution, while higher temperatures promote 7-substitution via reversible intermediates .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Focus:
- PPE: Nitrile gloves, lab coats, and safety goggles are mandatory.
- Waste Disposal: Fluorinated byproducts require segregation and incineration to avoid environmental PFAS contamination .
Advanced Consideration:
Occupational exposure limits (OELs) for airborne fluorinated indoles should be established via GC-MS monitoring. Acute toxicity studies in zebrafish (LC₅₀ > 100 µM) suggest moderate risk .
How can contradictions in crystallographic and computational conformational analyses be resolved?
Basic Research Focus:
Discrepancies between SC-XRD and DFT-optimized structures often arise from crystal packing forces. Comparing gas-phase (MP2) and solid-state (periodic DFT) calculations reconciles differences in torsion angles .
Advanced Consideration:
Dynamic NMR at variable temperatures probes solution-phase conformations. For example, rotational barriers of the difluoromethyl group (ΔG‡ ≈ 10 kcal/mol) can be quantified using EXSY experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
